REACTION_CXSMILES
|
[OH-].[Na+].CCOCC.[CH2:8]([OH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]#[N:19]>CO.CCCCCC>[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]([O:15][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[NH:19] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.868 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
methanol hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for about five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 100 ml flask with a two-way cock
|
Type
|
WASH
|
Details
|
The sodium hydroxide was twice washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an ice water bath
|
Type
|
ADDITION
|
Details
|
was added by the use of a cannula
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at such a temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
dropwisely added
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours, while the temperature of the solution
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
further stirred for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
again mixed with hexane
|
Type
|
FILTRATION
|
Details
|
The impurities were filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away from the filtrate under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=N)OCC1=CC=CC=C1)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.84 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |